molecular formula C6H13NO2 B13529122 3-(Dimethoxymethyl)azetidine

3-(Dimethoxymethyl)azetidine

Cat. No.: B13529122
M. Wt: 131.17 g/mol
InChI Key: CLPLNAWTHBRJKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethoxymethyl)azetidine typically involves the alkylation of azetidine derivatives. One common method is the reaction of azetidine with dimethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dimethoxymethyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethoxymethyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Dimethoxymethyl)azetidine has several applications in scientific research:

Mechanism of Action

The specific mechanism of action of 3-(Dimethoxymethyl)azetidine depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethoxymethyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. detailed studies on its mechanism of action are still limited and require further research.

Comparison with Similar Compounds

Uniqueness: 3-(Dimethoxymethyl)azetidine is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical properties and reactivity. This group can enhance the compound’s solubility in organic solvents and influence its interaction with other molecules, making it a valuable intermediate in organic synthesis and potential pharmaceutical applications .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

3-(dimethoxymethyl)azetidine

InChI

InChI=1S/C6H13NO2/c1-8-6(9-2)5-3-7-4-5/h5-7H,3-4H2,1-2H3

InChI Key

CLPLNAWTHBRJKJ-UHFFFAOYSA-N

Canonical SMILES

COC(C1CNC1)OC

Origin of Product

United States

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